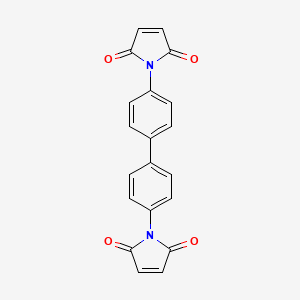

4,4'-Bis(maleimido)-1,1'-biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4/c23-17-9-10-18(24)21(17)15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-19(25)11-12-20(22)26/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUOGTWMGGLRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279677 | |

| Record name | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3278-30-6 | |

| Record name | NSC13696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the FTIR Spectral Data Interpretation of 4,4'-Bis(maleimido)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectral data for 4,4'-Bis(maleimido)-1,1'-biphenyl. The document outlines the characteristic vibrational modes of the molecule's key functional groups, presents a detailed experimental protocol for data acquisition, and offers a logical workflow for spectral interpretation. This information is critical for the identification, characterization, and quality control of this important bismaleimide resin in research and development settings.

Introduction to this compound and its Spectroscopic Signature

This compound is a thermosetting polyimide resin known for its high thermal stability, excellent mechanical properties, and chemical resistance. These attributes make it a valuable material in the aerospace, electronics, and advanced composites industries. The molecular structure, consisting of two maleimide rings linked by a biphenyl group, gives rise to a unique and identifiable infrared spectrum. FTIR spectroscopy serves as a rapid and non-destructive technique to verify the chemical structure, identify the presence of key functional groups, and assess the purity of the compound.

The FTIR spectrum of this compound is dominated by the vibrational modes of the maleimide rings and the central biphenyl backbone. The key functional groups that produce characteristic absorption bands are:

-

Imide group: The cyclic imide functionality exhibits strong and distinct carbonyl (C=O) stretching vibrations.

-

Biphenyl group: The aromatic rings of the biphenyl unit show characteristic C-H and C=C stretching and bending vibrations.

-

Maleimide double bond: The carbon-carbon double bond within the maleimide ring also has a characteristic stretching vibration, although it can sometimes be weak.

Quantitative FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound, compiled from spectral data of similar bismaleimide compounds and the constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H Stretching | Biphenyl |

| ~1780 - 1770 | Strong | Asymmetric C=O Stretching | Imide |

| ~1725 - 1700 | Strong | Symmetric C=O Stretching | Imide |

| ~1610 - 1580 | Medium | Aromatic C=C In-ring Stretching | Biphenyl |

| ~1515 - 1480 | Medium | Aromatic C=C In-ring Stretching | Biphenyl |

| ~1400 - 1380 | Strong | C-N-C Stretching | Imide |

| ~1150 - 1140 | Medium | C-N-C Stretching | Imide |

| ~850 - 800 | Strong | Aromatic C-H Out-of-plane Bending (para-substitution) | Biphenyl |

| ~690 | Medium | =C-H Bending of Maleimide Ring | Maleimide |

Experimental Protocol for FTIR Analysis

This section provides a detailed methodology for obtaining the FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

3.1. Materials and Equipment

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

This compound sample (in powder or solid form).

-

Spatula.

-

Isopropyl alcohol or acetone for cleaning.

-

Lint-free wipes.

3.2. Sample Preparation

-

Ensure the ATR crystal surface is clean. Clean the crystal with a lint-free wipe soaked in isopropyl alcohol or acetone and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the environment.

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

3.3. Data Acquisition

-

Set the FTIR spectrometer to the desired scanning parameters. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

-

Data Format: Transmittance or Absorbance

-

-

Initiate the sample scan.

-

Once the scan is complete, the resulting spectrum will be displayed.

3.4. Data Processing

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

If necessary, perform a baseline correction to ensure the baseline of the spectrum is flat.

-

Label the significant peaks with their corresponding wavenumbers.

Visualization of the Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of an FTIR spectrum of this compound.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation and quality assessment of this compound. By understanding the characteristic absorption frequencies of the imide and biphenyl functionalities, researchers and professionals can confidently identify this high-performance polymer. The provided data table, experimental protocol, and interpretation workflow serve as a comprehensive resource for the accurate and efficient analysis of this material.

An In-depth Technical Guide to the Thermal Properties and Stability of 4,4'-Bis(maleimido)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(maleimido)-1,1'-biphenyl, a prominent member of the bismaleimide (BMI) family of thermosetting polyimides, is renowned for its exceptional thermal stability, high glass transition temperature, and excellent mechanical properties at elevated temperatures. These characteristics make it a material of significant interest in high-performance applications, including aerospace composites, advanced adhesives, and high-temperature structural components. This technical guide provides a comprehensive overview of the thermal properties and stability of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its synthesis and analysis workflows.

Introduction

Bismaleimide resins, and specifically this compound, bridge the performance gap between conventional epoxy resins and high-temperature polyimides.[1] Their chemistry allows for curing into highly crosslinked, rigid networks, which is the primary reason for their outstanding thermomechanical performance.[2] The aromatic backbone of this compound contributes significantly to its inherent thermal stability.[2] This guide delves into the critical thermal characteristics of this monomer and its cured polymers, providing researchers and professionals with the essential data and methodologies for its evaluation and application.

Thermal Properties: A Quantitative Overview

The thermal behavior of this compound and its cured resins is typically characterized by several key parameters: the melting point (Tm) of the monomer, the glass transition temperature (Tg) of the cured polymer, and the decomposition temperature (Td), which indicates its thermal stability. These properties are commonly determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting and Curing Behavior

The monomer, this compound, is a crystalline solid at room temperature.[2] Upon heating, it exhibits a distinct melting endotherm, followed by an exothermic curing reaction. The curing process involves the polymerization of the maleimide end groups, leading to a highly crosslinked network.[3] The curing can be initiated thermally or with the addition of catalysts.

Table 1: Melting Point and Curing Characteristics of this compound and Related Bismaleimides

| Property | Value | Measurement Technique | Reference |

| Melting Point (Tm) | 159 °C | Not Specified | [4] |

| Melting Point (Tm) | 157.0 to 167.0 °C | Not Specified | [5] |

| Curing Exotherm Range | 150 - 300 °C | DSC | [6] |

| Heat of Curing (ΔH) | 77.5 J/g | DSC | [7] |

Note: The exact values can vary depending on the purity of the monomer and the experimental conditions.

Glass Transition Temperature of Cured Resin

The glass transition temperature (Tg) is a critical parameter for thermosetting polymers, as it defines the upper service temperature for structural applications. For cured this compound resins, the Tg is significantly high, reflecting the rigid crosslinked structure. The final Tg is highly dependent on the curing cycle, including the temperature and duration of post-curing.[8][9]

Table 2: Glass Transition Temperature (Tg) of Cured this compound Based Resins

| Curing Conditions | Tg (°C) | Measurement Technique | Reference |

| Cured at 130°C for 4h, post-cured at 210°C for 2h | 267.1 | DSC | [8] |

| Post-cured at 260°C | >300 | DMA | [9] |

| Modified with diallylbisphenol A | 274 | DSC | [10] |

| Bismaleimide-Triazine Resin | 190 - 290 | Not Specified | [11] |

Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the cured resin by monitoring its weight loss as a function of temperature. Cured this compound exhibits excellent thermal stability, with decomposition typically initiating at temperatures well above 400°C. The onset of decomposition is often reported as the temperature at which 5% (T5%) or 10% (T10%) weight loss occurs.

Table 3: Thermal Decomposition Temperatures of Cured Bismaleimide Resins

| Parameter | Temperature (°C) | Atmosphere | Heating Rate | Reference |

| Onset Decomposition | 538 | N₂ | 20 K/min | [12] |

| 5% Weight Loss (T5%) | >400 | Not Specified | Not Specified | [13] |

| 5% Weight Loss (T5%) | 557 | Air | 10 °C/min | [14] |

| 10% Weight Loss (T10%) | 430 | Not Specified | Not Specified | [5] |

Experimental Protocols

To ensure accurate and reproducible characterization of the thermal properties of this compound, standardized experimental procedures are crucial. The following sections outline detailed methodologies for its synthesis and thermal analysis.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the formation of a bismaleamic acid intermediate, followed by cyclodehydration.[2]

Materials:

-

4,4'-Diamino-1,1'-biphenyl

-

Maleic anhydride

-

Acetone (or other suitable solvent like N,N-dimethylformamide)

-

Acetic anhydride

-

Sodium acetate (or other suitable catalyst)

-

Triethylamine (optional)

Procedure:

-

Formation of Bismaleamic Acid: Dissolve 4,4'-Diamino-1,1'-biphenyl in a suitable solvent in a reaction flask equipped with a stirrer and a dropping funnel. Slowly add a solution of maleic anhydride in the same solvent to the diamine solution at a controlled temperature (typically 0-5°C) with constant stirring. The reaction is usually allowed to proceed for several hours to ensure complete formation of the bismaleamic acid intermediate, which may precipitate out of the solution.

-

Cyclodehydration: To the bismaleamic acid suspension, add acetic anhydride and a catalytic amount of sodium acetate. Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours. This step facilitates the ring-closure reaction to form the imide rings, with the elimination of water.

-

Isolation and Purification: Pour the reaction mixture into a large volume of cold water to precipitate the crude this compound. Filter the precipitate, wash it thoroughly with water and a dilute sodium bicarbonate solution to remove unreacted acids, and then with water again until the washings are neutral. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the cured this compound resin.

Apparatus: Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation: Place a small amount (typically 5-10 mg) of the fully cured resin into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min). Nitrogen is used to study thermal decomposition, while air is used for thermo-oxidative stability.[12][15]

-

Heating Rate: A linear heating rate, typically 10°C/min or 20°C/min, is applied.[12][14][16]

-

Temperature Range: Heat the sample from ambient temperature to a final temperature where complete decomposition is observed (e.g., 800-1000°C).[12][14]

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage weight loss versus temperature. Determine key parameters such as the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the temperatures for 5% (T5%) and 10% (T10%) weight loss. The residual weight at the end of the experiment provides information about the char yield.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of the monomer, the curing profile, and the glass transition temperature (Tg) of the cured resin.

Apparatus: Differential Scanning Calorimeter (DSC)

Procedure:

-

Sample Preparation:

-

Monomer Analysis: Accurately weigh 5-10 mg of the uncured this compound powder into a DSC pan and seal it.

-

Cured Resin Analysis: Place a small piece (5-10 mg) of the fully cured resin into a DSC pan and seal it.

-

-

Instrument Setup:

-

Atmosphere: Typically an inert atmosphere like nitrogen with a constant flow rate (e.g., 20-50 mL/min).

-

Heating/Cooling Rate: A typical heating rate is 10°C/min or 20°C/min.[17] For Tg determination, a heat-cool-heat cycle is often employed to erase the thermal history of the sample.

-

-

Data Acquisition:

-

Monomer Analysis: Heat the sample from ambient temperature to a temperature above the curing exotherm (e.g., 350°C) to observe the melting endotherm and the curing exotherm.

-

Cured Resin Analysis: Heat the sample to a temperature well above its expected Tg. Cool the sample at a controlled rate and then reheat it through the glass transition region.

-

-

Data Analysis:

-

Melting Point (Tm): Determined as the peak temperature of the melting endotherm.

-

Curing Profile: The onset and peak temperatures of the exothermic peak provide information about the curing reaction. The area under the exotherm is proportional to the heat of curing (ΔH).

-

Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

-

Conclusion

This compound stands out as a high-performance thermosetting monomer that, upon curing, yields a polymer with exceptional thermal stability and a high glass transition temperature. The data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with this material. Understanding its thermal characteristics is paramount for optimizing its processing and for its successful implementation in demanding applications where high-temperature performance is a critical requirement. The provided methodologies for synthesis and thermal analysis will aid in the consistent and reliable characterization of this versatile bismaleimide resin.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. open.metu.edu.tr [open.metu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. fibertech.or.jp [fibertech.or.jp]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Unraveling the Thermal Degradation of 4,4'-Bis(maleimido)-1,1'-biphenyl Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

High-performance polymers are integral to a multitude of advanced applications, from aerospace engineering to cutting-edge medical devices. Among these, 4,4'-Bis(maleimido)-1,1'-biphenyl (BMBP) based polymers stand out for their exceptional thermal stability and mechanical strength. Understanding the mechanisms that govern their thermal degradation is paramount for predicting their service life, ensuring operational safety, and designing next-generation materials with enhanced properties. This in-depth technical guide delves into the core principles of the thermal degradation of BMBP polymers, presenting key data, experimental methodologies, and a visualization of the degradation pathways.

Core Degradation Mechanisms

The thermal degradation of poly(this compound) is a complex process involving multiple reaction pathways. The decomposition is primarily initiated at the maleimide ring, which is the least thermally stable component of the polymer backbone. The biphenyl linkage, in contrast, exhibits remarkable thermal resistance.

The degradation process can be broadly categorized into two main stages:

-

Initial Decomposition: This stage is characterized by the cleavage of the maleimide ring. The C-N bond within the imide ring is susceptible to scission at elevated temperatures, leading to the evolution of low molecular weight gaseous products.

-

Secondary Decomposition and Char Formation: Following the initial ring opening, subsequent reactions occur, including chain scission of the polymer backbone and the formation of a stable carbonaceous char. The high aromatic content of the biphenyl unit contributes significantly to the high char yield, which is a key factor in the material's excellent thermal stability.

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal stability of polymers. The data presented below, compiled from various studies on aromatic bismaleimide polymers, provides insights into the degradation behavior of BMBP polymers. It is important to note that specific values can vary depending on the exact polymer formulation, curing conditions, and experimental parameters.

| Thermal Property | Typical Value Range | Analytical Technique |

| 5% Weight Loss Temperature (Td5) | 430 - 516 °C | TGA |

| 10% Weight Loss Temperature (Td10) | 470 - 560 °C | TGA |

| Temperature of Maximum Decomposition Rate (Tmax) | ~572 °C | DTG (Derivative Thermogravimetry) |

| Activation Energy of Decomposition (Ea) | 168 - 226 kJ/mol | TGA (Isoconversional Methods) |

| Char Yield at 800 °C (in N2) | > 40% | TGA |

Experimental Protocols

To ensure reproducibility and accuracy in the study of thermal degradation, standardized experimental protocols are crucial. The following outlines the typical methodologies employed for the thermal analysis of BMBP polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Typical Protocol:

-

Sample Preparation: A small sample of the cured polymer (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Acquisition: The weight loss of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine key parameters such as the onset of decomposition, Td5, Td10, and the final char yield. The derivative of the TGA curve (DTG) is used to identify the Tmax.

Evolved Gas Analysis (EGA): TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during thermal decomposition.

Typical Protocol:

-

TGA Analysis: The TGA experiment is performed as described above.

-

Gas Transfer: The evolved gases from the TGA furnace are transferred to the MS or FTIR spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

-

MS Analysis: The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of individual components.

-

FTIR Analysis: The FTIR spectrometer measures the infrared absorption of the evolved gases, providing information about the functional groups present and enabling the identification of gaseous species.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the polymer.

Typical Protocol:

-

Sample Pyrolysis: A small amount of the polymer is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere within a pyrolyzer.

-

Gas Chromatography Separation: The resulting pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry Detection: The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

Visualization of Degradation Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language, illustrate the proposed thermal degradation pathway and a typical experimental workflow for its investigation.

Conclusion

The thermal degradation of this compound polymers is a multifaceted process governed by the initial decomposition of the maleimide rings followed by backbone scission and char formation. A comprehensive understanding of these mechanisms, supported by robust quantitative data from advanced analytical techniques, is essential for the continued development and application of these high-performance materials. The experimental protocols and visualized pathways provided in this guide serve as a foundational resource for researchers and professionals dedicated to advancing the science and application of thermally stable polymers.

Solubility of 4,4'-Bis(maleimido)-1,1'-biphenyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Bis(maleimido)-1,1'-biphenyl and related bismaleimide monomers in various organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for structurally similar bismaleimide compounds to offer valuable insights for solvent selection and process development.

Executive Summary

Bismaleimides (BMIs) are a class of thermosetting polyimides known for their exceptional thermal stability, high mechanical strength, and excellent chemical resistance. These properties make them highly desirable for applications in aerospace, electronics, and as crosslinking agents in drug delivery systems. However, their rigid aromatic structures often lead to poor solubility in common organic solvents, posing challenges in processing and formulation. Understanding the solubility of specific bismaleimide monomers, such as this compound, is crucial for their effective utilization. This guide summarizes the available solubility data, outlines a general experimental protocol for solubility determination, and illustrates the key molecular factors influencing the solubility of bismaleimides.

Factors Influencing Bismaleimide Solubility

The solubility of bismaleimide monomers is primarily governed by the interplay of their molecular structure and the properties of the solvent. Generally, bismaleimides exhibit improved solubility in polar aprotic solvents capable of interacting with the polar imide rings.

Key structural factors influencing solubility include:

-

Backbone Rigidity: Rigid aromatic backbones, such as the biphenyl group in this compound, tend to decrease solubility due to strong intermolecular pi-pi stacking and high lattice energy.

-

Flexible Linkages: The incorporation of flexible linkages, such as ether (-O-), isopropylidene (-C(CH₃)₂-), or methylene (-CH₂-) groups, into the bismaleimide backbone can enhance solubility by disrupting the crystalline packing and increasing conformational freedom.

-

Bulky Substituents: The presence of bulky side groups can also improve solubility by sterically hindering close packing of the polymer chains.

-

Polar Groups: The introduction of polar functional groups can modify the interaction with solvents, thereby influencing solubility.

The following diagram illustrates the relationship between these molecular features and the resulting solubility of bismaleimide monomers.

Caption: Factors affecting bismaleimide solubility.

Qualitative Solubility of Bismaleimide Monomers

| Bismaleimide Monomer | NMP | DMF | DMSO | Chloroform (CHCl₃) | Acetone | Toluene | Dichloroethane (DCE) |

| N,N'-(4,4'-Diphenylmethane)bismaleimide | Soluble | Soluble | Soluble | Soluble | Soluble | Insoluble | Soluble |

| Aryl Ether Bismaleimide (BMI-1) | ++ | ++ | ++ | ++ | ++ | ± | ++ |

| Ester-containing Bismaleimide (BMI-2) | ++ | ++ | ++ | ++ | + | ± | + |

| Bisphenol A-based Bismaleimide (BMI-3) | ++ | ++ | ++ | ++ | + | - | + |

| Amide-containing Bismaleimide (BMI-4) | + | + | + | - | - | - | - |

Legend:

-

++ : Soluble at room temperature

-

+ : Soluble on heating

-

± : Partially soluble on heating

-

- : Insoluble

-

Soluble/Insoluble : General solubility description from various sources.

Disclaimer: The data presented for the numbered BMI compounds are adapted from a study on bismaleimides with various linking groups and may not precisely reflect the behavior of commercially available monomers of the same general class.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a bismaleimide monomer in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

Bismaleimide monomer (e.g., this compound)

-

Selected organic solvent (e.g., NMP, DMF, DMSO)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Standards: Prepare a series of standard solutions of the bismaleimide in the chosen solvent at known concentrations. These will be used to create a calibration curve for concentration determination.

-

Sample Preparation: Add an excess amount of the bismaleimide monomer to a known volume of the solvent in a sealed vial. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains.

-

Equilibration: Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the extracted supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved bismaleimide.

-

Calculation: Calculate the solubility of the bismaleimide in the solvent at the specified temperature, typically expressed in mg/mL or g/L.

The following diagram outlines the general workflow for this experimental protocol.

Caption: Experimental workflow for solubility determination.

Conclusion

While precise quantitative solubility data for this compound remains elusive in the public domain, a strong qualitative understanding of its solubility behavior can be inferred from the study of analogous aromatic bismaleimides. These compounds consistently demonstrate good solubility in polar aprotic solvents like NMP, DMF, and DMSO. The provided experimental protocol offers a robust framework for researchers to determine the specific solubility of this compound and other bismaleimide monomers in their solvents of interest, enabling informed decisions in material processing, formulation development, and scientific research. The structural features of the bismaleimide backbone are a critical determinant of its solubility, with increased flexibility generally leading to enhanced solubility.

A Technical Guide to Purity Analysis of 4,4'-Bis(maleimido)-1,1'-biphenyl via High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of 4,4'-Bis(maleimido)-1,1'-biphenyl using High-Performance Liquid Chromatography (HPLC). This document outlines a representative HPLC method, discusses potential impurities based on the synthesis route, and presents data in a clear, accessible format.

Introduction

This compound is a bismaleimide monomer used in the synthesis of high-performance thermosetting polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable in the aerospace, electronics, and automotive industries. The purity of the monomer is a critical parameter that directly influences the polymerization process and the final properties of the cured resin. HPLC is a powerful and widely used analytical technique for assessing the purity of such compounds.

Synthesis and Potential Impurities

The synthesis of this compound typically involves a two-step process. The first step is the reaction of 1,1'-biphenyl-4,4'-diamine with two equivalents of maleic anhydride to form the intermediate N,N'-(1,1'-biphenyl-4,4'-diyl)bis(maleamic acid). The second step is the dehydration of this intermediate, often using a chemical dehydrating agent like acetic anhydride, to yield the final bismaleimide product.

Based on this synthetic route, the primary potential impurities that need to be separated and quantified by the HPLC method are:

-

1,1'-biphenyl-4,4'-diamine: Unreacted starting material.

-

Maleic Anhydride: Excess or unreacted starting material.

-

N,N'-(1,1'-biphenyl-4,4'-diyl)bis(maleamic acid): The uncyclized intermediate. Due to its free carboxylic acid groups, this intermediate is significantly more polar than the final product.

HPLC Method for Purity Analysis

While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, a robust reverse-phase HPLC (RP-HPLC) method can be developed based on the analysis of similar bismaleimide compounds. The following protocol is a representative method suitable for the purity assessment of this compound. Reverse-phase chromatography is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.

Experimental Protocol

A detailed experimental protocol for the proposed HPLC method is provided below.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Chromatographic System | A standard HPLC system with a UV-Vis detector. |

| Stationary Phase | C18 (octadecylsilyl) silica gel column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 column is a common choice for pharmaceutical analysis. |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid. Phosphoric acid is often used as a mobile phase modifier.[1] |

| Gradient Elution | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-20 min: 95% to 50% B20-25 min: 50% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or determined by UV scan of the main compound) |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection. |

Rationale for Method Selection

-

Reverse-Phase C18 Column: The non-polar nature of the bismaleimide makes it well-suited for retention and separation on a hydrophobic C18 stationary phase.

-

Gradient Elution: A gradient of acetonitrile and water is necessary to elute both the polar impurities (like the maleamic acid intermediate) and the non-polar main compound and any non-polar impurities within a reasonable timeframe with good resolution.

-

Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase helps to suppress the ionization of any free silanol groups on the silica-based stationary phase and the carboxylic acid groups of the maleamic acid intermediate, leading to sharper and more symmetrical peaks.[1]

Data Presentation and Interpretation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification (Tentative) |

| 1 | 3.5 | 150 | 0.3% | Maleic Anhydride (or related polar impurity) |

| 2 | 5.8 | 350 | 0.7% | N,N'-(1,1'-biphenyl-4,4'-diyl)bis(maleamic acid) |

| 3 | 12.2 | 49250 | 98.5% | This compound |

| 4 | 14.5 | 250 | 0.5% | Unknown Impurity |

| Total | 50000 | 100% |

Note: The retention times and peak areas are hypothetical and serve for illustrative purposes. Actual values will depend on the specific HPLC system and sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound using the described HPLC method.

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The purity of this compound is a critical quality attribute that can be reliably determined using reverse-phase HPLC. The proposed method, utilizing a C18 column and a gradient elution with an acetonitrile/water mobile phase, is designed to effectively separate the main compound from its potential process-related impurities, including unreacted starting materials and the bis-maleamic acid intermediate. This technical guide provides a solid foundation for researchers and drug development professionals to implement a robust quality control procedure for this important monomer. Method validation according to regulatory guidelines would be the subsequent step for routine quality control applications.

References

Synthesis of 4,4'-Bis(maleimido)-1,1'-biphenyl from maleic anhydride and diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4,4'-Bis(maleimido)-1,1'-biphenyl, a bismaleimide resin of significant interest in the development of high-performance thermosetting polymers. Bismaleimides are noted for their exceptional thermal stability, mechanical strength, and resistance to chemical degradation, making them valuable in aerospace, electronics, and as crosslinking agents in drug development. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and characterization data.

Synthetic Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the reaction of 4,4'-diaminobiphenyl and maleic anhydride. The initial step involves the formation of an intermediate, N,N'-(biphenyl-4,4'-diyl)bis(maleamic acid). This is followed by a cyclodehydration reaction to yield the final bismaleimide product.

A common approach to the cyclization of the amic acid intermediate involves the use of acetic anhydride in the presence of a catalyst such as sodium acetate.[1] The overall reaction is robust, with high yields reported under optimized conditions.

Reaction Scheme:

Caption: General two-step reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, based on established procedures for analogous bismaleimide preparations.

Synthesis of N,N'-(biphenyl-4,4'-diyl)bis(maleamic acid) (Intermediate)

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,4'-diaminobiphenyl in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Addition of Maleic Anhydride: While stirring the solution at room temperature, slowly add a solution of maleic anhydride (in a 2:1 molar ratio to the diamine) dissolved in the same solvent. The addition is typically carried out dropwise to control the exothermic reaction.

-

Reaction: Continue stirring the mixture at room temperature for a period of 2 to 4 hours. The bismaleamic acid intermediate will precipitate out of the solution as a solid.

-

Isolation: The precipitate is collected by vacuum filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.

Synthesis of this compound (Final Product)

-

Reaction Mixture: To a suspension of the dried N,N'-(biphenyl-4,4'-diyl)bis(maleamic acid) in a suitable solvent (e.g., acetone), add acetic anhydride and a catalytic amount of anhydrous sodium acetate.[1]

-

Cyclodehydration: Heat the mixture to reflux (around 60°C) with continuous stirring for 2 to 3 hours.[1] The solid amic acid will gradually dissolve as it converts to the soluble bismaleimide.

-

Precipitation: After the reaction is complete, cool the solution to room temperature and then pour it into a large volume of cold water with vigorous stirring to precipitate the this compound.

-

Purification: The crude product is collected by filtration. To neutralize any remaining acetic acid, the precipitate is washed thoroughly with a dilute solution of sodium bicarbonate, followed by several washes with distilled water until the filtrate is neutral.[1]

-

Drying and Further Purification: The purified product is dried in a vacuum oven. For higher purity, recrystallization from a suitable solvent or column chromatography can be performed.[1]

Caption: A generalized experimental workflow for the two-step synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of bismaleimides based on analogous procedures.

Table 1: Reactant and Catalyst Molar Ratios

| Reactant/Catalyst | Molar Ratio (relative to Diamine) | Reference |

| 4,4'-Diaminobiphenyl | 1.0 | - |

| Maleic Anhydride | 2.0 - 2.2 | [2] |

| Acetic Anhydride | 2.4 (relative to amic acid) | [3] |

| Sodium Acetate | Catalytic amount | [1][4] |

| Triethylamine | 0.2 - 1.0 (per mole of amic acid) | [5] |

Table 2: Reaction Conditions

| Step | Parameter | Value | Reference |

| Amic Acid Formation | Temperature | Room Temperature | [4] |

| Time | 2 - 4 hours | [1] | |

| Solvent | Acetone, DMF | [1] | |

| Cyclodehydration | Temperature | 60 - 140 °C | [1][2] |

| Time | 2 - 6 hours | [1][2] | |

| Solvent | Acetone, Ionic Liquid | [1][2] |

Table 3: Physical and Spectroscopic Data for a Representative Bismaleimide (4,4'-Bis(maleimidodiphenyl)methane)

| Property | Value | Reference |

| Appearance | Yellow powder | [2] |

| Melting Point | 152 - 154 °C | [2] |

| Yield | 93 - 95% | [2][4] |

| ¹H NMR (DMSO-d₆, ppm) | ||

| Aromatic Protons | 7.32 - 7.41 (m, 8H) | [2] |

| Olefinic Protons | 7.21 (s, 4H) | [2] |

| Methylene Protons | 4.02 (s, 2H) | [2] |

Note: The data in Table 3 is for 4,4'-Bis(maleimidodiphenyl)methane, a structurally similar compound. The absence of the methylene bridge in this compound would result in a simplified ¹H NMR spectrum in the aliphatic region.

Conclusion

The synthesis of this compound from 4,4'-diaminobiphenyl and maleic anhydride is a well-established and efficient process. The two-step method, involving the formation and subsequent cyclodehydration of the bismaleamic acid intermediate, offers high yields and purity. The reaction conditions can be adapted, for instance, by using ionic liquids as solvents to simplify the process and potentially avoid the need for a catalyst.[2] The resulting bismaleimide is a valuable monomer for the production of high-performance polymers with wide-ranging applications in materials science and drug development.

References

- 1. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide : Oriental Journal of Chemistry [orientjchem.org]

- 2. CN105017127A - Preparation method for N,N'-4,4'-diphenylmethyene bismaleimide - Google Patents [patents.google.com]

- 3. Bismaleimide synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. US3839358A - Process for the preparation of bis-maleimides - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 4,4'-Bis(maleimido)-1,1'-biphenyl as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of 4,4'-Bis(maleimido)-1,1'-biphenyl as a homobifunctional crosslinking agent. This reagent is particularly effective for crosslinking sulfhydryl-containing molecules, such as proteins and peptides, and for the synthesis of polymers and hydrogels. Its rigid biphenyl core imparts unique structural constraints, making it a valuable tool in various research and development applications.

Introduction to this compound

This compound is a thiol-reactive crosslinking agent. The maleimide groups at each end of the rigid biphenyl spacer react specifically with sulfhydryl groups (e.g., from cysteine residues in proteins) at a pH range of 6.5-7.5 to form stable, covalent thioether bonds.[1] This specificity allows for controlled conjugation and crosslinking of target molecules. The rigid nature of the biphenyl spacer makes it particularly useful for applications where a defined distance between conjugated molecules is desired.

Key Features:

-

Specificity: Highly reactive towards sulfhydryl groups at neutral pH.

-

Stability: Forms a stable, non-cleavable thioether bond.

-

Rigidity: The biphenyl spacer provides a fixed distance between conjugated molecules.

Applications

Protein-Protein Interaction Studies

This crosslinker can be used to study protein-protein interactions by covalently linking interacting proteins that are in close proximity. The rigid spacer arm helps in estimating intermolecular distances.

Antibody-Drug Conjugate (ADC) Synthesis

In the development of ADCs, this compound can be incorporated as part of a linker to conjugate a cytotoxic drug to a monoclonal antibody. The process typically involves the reduction of interchain disulfide bonds in the antibody to generate free sulfhydryl groups for reaction with the maleimide.

Polymer Synthesis

This bismaleimide can serve as a monomer or crosslinking agent in the synthesis of high-performance polyimides and other polymers. These materials often exhibit excellent thermal and mechanical stability.[2]

Quantitative Data

The following tables summarize typical data for bismaleimide crosslinkers. Note that specific values for this compound may vary depending on the specific experimental conditions and the molecules being crosslinked.

Table 1: Reaction Characteristics of Bismaleimide Crosslinkers

| Parameter | Value/Range | Reference |

| Optimal pH for Reaction | 6.5 - 7.5 | [1] |

| Reaction Time | 30 min - 2 hours | [1] |

| Reaction Temperature | 4°C to Room Temperature | [1] |

| Molar Excess of Crosslinker | 2 to 20-fold over protein | [1] |

Table 2: Thermal and Mechanical Properties of Bismaleimide-Based Polymers

| Property | Typical Value Range | Reference |

| Glass Transition Temperature (Tg) | > 250 °C | [3][4] |

| 5% Weight Loss Temperature (TGA) | > 400 °C | [4] |

| Flexural Strength | 100 - 200 MPa | [3] |

| Flexural Modulus | 3 - 6 GPa | [3] |

Experimental Protocols

Protocol for Crosslinking Two Proteins (A and B)

This protocol outlines the general steps for crosslinking two proteins containing accessible cysteine residues.

Materials:

-

Purified Protein A with at least one free sulfhydryl group.

-

Purified Protein B with at least one free sulfhydryl group.

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-7.5.

-

Quenching Buffer: 1 M Glycine or 1 M Tris-HCl, pH 8.0.

-

Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Procedure:

-

Prepare Protein Solutions: Dissolve proteins A and B in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

Prepare Crosslinker Stock Solution: Dissolve this compound in a minimal amount of DMF or DMSO to prepare a 10 mM stock solution.

-

Reaction: Add the crosslinker stock solution to the protein mixture. A typical starting point is a 10-fold molar excess of the crosslinker over the total protein concentration.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Analysis: Analyze the crosslinked products by SDS-PAGE. The formation of a higher molecular weight band corresponding to the A-B conjugate indicates successful crosslinking. Further analysis can be performed using size-exclusion chromatography or mass spectrometry.

Caption: Workflow for protein-protein crosslinking.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a drug-linker containing a maleimide group to an antibody.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Drug-Linker construct with a terminal this compound group.

-

Conjugation Buffer: PBS, pH 7.4.

-

Quenching Solution: N-acetylcysteine.

-

Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Procedure:

-

Antibody Reduction:

-

To the mAb solution, add a 10-fold molar excess of TCEP.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent by buffer exchange using a desalting column.

-

-

Conjugation:

-

Dissolve the maleimide-activated drug-linker in an organic solvent (e.g., DMSO).

-

Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unconjugated drug-linker and other reaction components using SEC or TFF.

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the biological activity of the ADC through in vitro cell-based assays.

-

Caption: Signaling pathway of ADC synthesis.

Protocol for Polymer Synthesis

This protocol provides a general method for synthesizing a crosslinked polyimide resin.

Materials:

-

This compound (BMB)

-

Aromatic diamine monomer (e.g., 4,4'-diaminodiphenylmethane - DDM)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

-

Initiator (optional, for some formulations).

Procedure:

-

Monomer Dissolution: Dissolve equimolar amounts of BMB and the diamine monomer in NMP in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

-

Pre-polymerization (optional): Heat the mixture to a moderate temperature (e.g., 80-120°C) and stir for several hours to form a prepolymer solution.

-

Casting: Cast the prepolymer solution onto a glass plate or into a mold.

-

Curing:

-

Place the cast film or mold in a programmable oven.

-

Implement a staged curing cycle, for example:

-

1 hour at 150°C

-

1 hour at 180°C

-

2 hours at 220°C

-

-

The exact curing profile will depend on the specific monomers and desired properties.

-

-

Characterization:

-

Analyze the thermal properties of the cured polymer using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Evaluate the mechanical properties (e.g., tensile strength, modulus) using a universal testing machine.

-

References

- 1. Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Conductivities of Crosslinked Polyisoprene and Polybutadiene from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

Application Notes and Protocols: 4,4'-Bis(maleimido)-1,1'-biphenyl in High-Performance Aerospace Composites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Bis(maleimido)-1,1'-biphenyl, a key monomer in the formulation of high-performance bismaleimide (BMI) resins for aerospace composites. The exceptional thermal and mechanical properties of BMI resins make them suitable for demanding applications in aircraft and spacecraft, where components are subjected to extreme temperatures and mechanical stress.

Introduction to this compound in Aerospace Composites

This compound, often referred to as a type of bismaleimide (BMI), is a thermosetting monomer characterized by two maleimide functional groups linked by a biphenyl backbone. This rigid aromatic structure is fundamental to the high-performance characteristics of the cured resin. When subjected to thermal curing, these monomers undergo addition polymerization to form a highly cross-linked, three-dimensional network. This process avoids the generation of volatile byproducts, minimizing void formation in the final composite structure, a critical factor for aerospace-grade components.[1][2]

The resulting BMI polymers exhibit a range of desirable properties for aerospace applications, including:

-

High Thermal Stability: Capable of continuous service at temperatures up to and exceeding 250°C.[3]

-

Excellent Mechanical Strength: High tensile and flexural strength, allowing for the fabrication of strong yet lightweight components.[3][4]

-

Good Hot-Wet Performance: Resistance to degradation of mechanical properties in the presence of moisture at elevated temperatures.[5]

-

Chemical Resistance: Inertness to various chemicals, including hydraulic fluids and solvents.[3]

-

Low Flammability: Inherent fire-resistant properties.[5]

These attributes make BMI composites ideal for manufacturing primary and secondary aircraft structures such as wings, fuselages, engine components, and radomes.[3]

Data Presentation: Properties of this compound Based Composites

The following tables summarize key quantitative data for BMI resins and their composites based on this compound and its derivatives.

Table 1: Typical Properties of Cured Unreinforced BMI Resin (based on Bis(4-maleimidophenyl)methane)

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 342 °C | [6] |

| Tensile Strength | 40–80 MPa | [6] |

| Tensile Modulus | 4.1–4.8 GPa | [6] |

| Fracture Energy | 25–34 J/m² | [6] |

Table 2: Mechanical Properties of Modified BMI/SiC Composites

| Resin Formulation | Resin Content (vol%) | Molding Density (g/cm³) | Maximum Flexural Strength (MPa) | Reference |

| BDM/DABPA/BMIX | 20.0 | - | 37.29 | [7] |

| BDM/DABPA/BMIX | 27.5 | 2.31 | 109.52 | [7][8] |

| BDM/DABPA/BMIX | 30.0 | - | 52.43 | [7] |

BDM: N,N'-(4,4'-methylenediphenyl) dimaleimide; DABPA: 4,4'-(-(1-methylethylidene)bis [2-(2-propenyl)]phenol); BMIX: 2,2-Bis(4-(4-Maleimidephenoxy)Phenyl)Propane

Table 3: Thermal Properties of a Low-Temperature Cure BMI-2/Carbon Fiber Composite

| Property | Value | Reference |

| Degree of Cure (after 163°C cycle) | 96% | [6] |

| Glass Transition Temperature (Tg) | 366°C | [6] |

| Equilibrium Moisture Content | 1.2% by weight | [6] |

Table 4: Mechanical Properties of a Low-Temperature Cure BMI-2/Woven AS4 Carbon Fiber Composite

| Property | Value | Reference |

| Fiber Volume Fraction | ~55% | [6] |

| Tensile Strength (Quasi-isotropic) | 443 MPa | [6] |

| Tensile Modulus (Quasi-isotropic) | 47.6 GPa | [6] |

| Compressive Strength Retention at 260°C | 60% of Room Temperature Strength | [6] |

Experimental Protocols

Synthesis of this compound Resin

This protocol describes a common laboratory-scale synthesis of a bismaleimide resin.

Materials:

-

4,4'-Diaminobiphenyl

-

Maleic anhydride

-

Acetone (solvent)

-

Acetic anhydride (dehydrating agent)

-

Triethylamine (catalyst)

-

Sodium acetate (catalyst)

Procedure:

-

Dissolve 4,4'-diaminobiphenyl in acetone in a reaction flask equipped with a stirrer and a dropping funnel.

-

Slowly add a solution of maleic anhydride in acetone to the diamine solution at room temperature with continuous stirring. This reaction forms the intermediate bismaleamic acid.

-

After the addition is complete, continue stirring for 2-4 hours to ensure the completion of the amic acid formation.

-

To the bismaleamic acid solution, add acetic anhydride, triethylamine, and a catalytic amount of sodium acetate.

-

Heat the reaction mixture to reflux (around 50-60°C) for several hours to effect cyclodehydration, forming the bismaleimide.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or Fourier Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the amic acid peaks and the appearance of the imide peaks.

-

Once the reaction is complete, cool the mixture and precipitate the bismaleimide product by pouring the solution into a non-solvent like cold water or ethanol.

-

Filter the precipitate, wash it thoroughly with water and then ethanol to remove unreacted starting materials and byproducts.

-

Dry the purified this compound powder in a vacuum oven at 60-80°C.

Fabrication of a BMI/Carbon Fiber Composite Laminate

This protocol outlines the fabrication of a high-performance composite laminate using a prepreg (pre-impregnated fiber) process.

Materials:

-

This compound based resin system (e.g., modified with a reactive comonomer like O,O'-diallyl bisphenol A (DABPA) to improve toughness and processability).

-

Carbon fiber fabric (plain weave or unidirectional).

-

Solvent (e.g., N,N-Dimethylformamide - DMF).

-

Release agent.

-

Vacuum bagging materials (release film, breather cloth, sealant tape, vacuum bag).

Procedure:

-

Resin Preparation: Prepare the BMI resin solution by dissolving the BMI monomer and any comonomers or catalysts in a suitable solvent to achieve the desired viscosity for impregnation.

-

Prepreg Preparation:

-

Impregnate the carbon fiber fabric with the prepared resin solution using a roller or a doctor blade to ensure uniform resin distribution.

-

Dry the impregnated fabric in an oven at a controlled temperature (e.g., 160°C for 10 minutes) to remove the solvent and partially cure the resin to a "B-stage" (tacky and handleable).[8]

-

-

Lay-up:

-

Apply a release agent to a mold surface.

-

Cut the prepreg into plies of the desired dimensions and orientation.

-

Stack the plies in the desired sequence on the mold.

-

-

Vacuum Bagging:

-

Place a layer of release film over the prepreg stack.

-

Add a breather cloth on top of the release film to ensure even vacuum distribution.

-

Seal the entire assembly with a vacuum bag using sealant tape.

-

Connect the bag to a vacuum pump and draw a vacuum to consolidate the plies and remove any trapped air.

-

-

Curing:

-

Place the vacuum-bagged assembly in an autoclave or a heated press.

-

Apply a specific cure cycle, which typically involves a combination of temperature ramps, holds (dwells), and pressure. A representative cure cycle could be:

-

-

Post-curing:

-

After demolding, the composite part is often subjected to a post-cure cycle at a higher temperature (e.g., 250°C for 16 hours in an oven) to complete the cross-linking reaction and maximize its thermal and mechanical properties.[8]

-

Characterization of Cured BMI Composites

3.3.1. Thermal Analysis

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the glass transition temperature (Tg) and monitor the curing process.

-

Protocol:

-

Prepare a small sample (5-10 mg) of the cured composite material.

-

Place the sample in an aluminum DSC pan.

-

Heat the sample in a DSC instrument under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 400°C).

-

The Tg is identified as a step change in the heat flow curve.

-

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability and decomposition temperature of the composite.

-

Protocol:

-

Place a small, accurately weighed sample (5-10 mg) of the cured composite in a TGA crucible.

-

Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) up to a high temperature (e.g., 800°C).

-

The TGA curve will show the weight loss of the sample as a function of temperature, from which the onset of decomposition and the char yield can be determined.

-

-

3.3.2. Mechanical Testing

Mechanical properties should be determined according to relevant ASTM standards.[1][2][3][5][9]

-

Flexural Strength (ASTM D790):

-

Purpose: To measure the material's resistance to bending.

-

Protocol:

-

Prepare rectangular test specimens with specific dimensions as per the standard.

-

Conduct a three-point bending test using a universal testing machine.

-

Apply a load to the center of the specimen, which is supported at two ends, until failure occurs.

-

Calculate the flexural strength and modulus from the load-deflection data.

-

-

-

Tensile Strength (ASTM D3039):

-

Purpose: To measure the material's resistance to being pulled apart.

-

Protocol:

-

Prepare "dog-bone" shaped specimens with tabs bonded to the ends to ensure proper gripping.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

Record the load and elongation to determine tensile strength, modulus, and strain to failure.

-

-

-

Dynamic Mechanical Analysis (DMA):

-

Purpose: To measure the viscoelastic properties of the material as a function of temperature and frequency.

-

Protocol:

-

Prepare rectangular specimens of specific dimensions (e.g., 25 mm x 6 mm x 1 mm).[10]

-

Mount the sample in the DMA instrument using an appropriate clamp (e.g., single cantilever for stiff samples).

-

Apply a small, oscillating sinusoidal stress or strain to the sample while ramping the temperature at a controlled rate (e.g., 5°C/min).

-

The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus). The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

-

-

3.3.3. Spectroscopic Analysis

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To monitor the curing reaction by observing changes in characteristic chemical bonds.

-

Protocol:

-

Acquire FTIR spectra of the uncured resin, partially cured samples, and the fully cured composite.

-

Use an ATR (Attenuated Total Reflectance) accessory for solid samples.

-

Scan in the mid-infrared range (e.g., 4000-650 cm⁻¹).

-

Monitor the disappearance of the maleimide double bond peaks (around 1150 cm⁻¹ and 830 cm⁻¹) and the appearance of new peaks associated with the curing reactions (e.g., Michael addition or ene reactions).

-

-

Visualizations

Caption: Synthesis of this compound Resin.

Caption: Curing Mechanisms of Bismaleimide Resins.

Caption: Workflow for BMI/Carbon Fiber Composite Fabrication.

References

- 1. scribd.com [scribd.com]

- 2. img.antpedia.com [img.antpedia.com]

- 3. store.astm.org [store.astm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pure.psu.edu [pure.psu.edu]

- 7. mdpi.com [mdpi.com]

- 8. expresspolymlett.com [expresspolymlett.com]

- 9. ASTM Testing for Plastics and Polymers [intertek.com]

- 10. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Application of 4,4'-Bis(maleimido)-1,1'-biphenyl in Thermosetting Polyimides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(maleimido)-1,1'-biphenyl, a prominent bismaleimide (BMI) monomer, serves as a critical building block for high-performance thermosetting polyimides. These materials are renowned for their exceptional thermal stability, mechanical strength, and resistance to harsh chemical environments, making them indispensable in the aerospace, electronics, and automotive industries. This document provides detailed application notes and experimental protocols for the synthesis, curing, and characterization of thermosetting polyimides derived from this compound.

Chemical Structure and Curing Chemistry

This compound possesses two reactive maleimide end groups. The curing of bismaleimide resins can proceed through two primary mechanisms: a thermal homopolymerization of the maleimide double bonds, and a Michael addition reaction with a nucleophilic curing agent, such as an aromatic diamine. The latter introduces flexibility into the polymer backbone, enhancing the toughness of the otherwise brittle neat BMI resin.

A common co-monomer used with bismaleimides is 4,4'-diaminodiphenylmethane (DDM). The curing process typically involves a two-stage reaction. Initially, a chain extension reaction occurs via Michael addition of the primary amine to the maleimide double bond at a lower temperature. This is followed by a high-temperature cure that initiates the homopolymerization of the remaining maleimide groups, leading to a highly cross-linked, three-dimensional network.

Experimental Protocols

Protocol 1: Synthesis of this compound (from 4,4'-diaminobiphenyl and maleic anhydride)

This protocol describes the synthesis of the bismaleimide monomer through the reaction of 4,4'-diaminobiphenyl with maleic anhydride to form a bismaleamic acid intermediate, followed by cyclodehydration.

Materials:

-

4,4'-diaminobiphenyl

-

Maleic anhydride

-

Acetone (anhydrous)

-

Acetic anhydride

-

Triethylamine (TEA)

-

Sodium acetate (fused)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 0.1 mol of 4,4'-diaminobiphenyl in anhydrous acetone.

-

Slowly add 0.2 mol of maleic anhydride to the solution with continuous stirring under a nitrogen atmosphere.

-

Continue stirring the reaction mixture at room temperature for 24 hours to form the bismaleamic acid intermediate.

-

To the resulting suspension, add 0.02 mol of fused sodium acetate and 0.4 mol of acetic anhydride.

-

Heat the mixture to reflux (approximately 60°C) and maintain for 4-6 hours to effect cyclodehydration.

-

Cool the reaction mixture to room temperature and pour it into a large volume of ice-water with vigorous stirring to precipitate the product.

-

Filter the precipitate, wash thoroughly with deionized water and a dilute sodium bicarbonate solution to remove unreacted acetic anhydride and maleic acid.

-

Dry the purified this compound product in a vacuum oven at 80°C overnight.

-

Characterize the final product using FTIR and ¹H NMR spectroscopy.

Protocol 2: Preparation and Curing of a Thermosetting Polyimide Resin

This protocol details the preparation of a thermosetting polyimide from this compound and 4,4'-diaminodiphenylmethane (DDM) as a chain extender.

Materials:

-

This compound (synthesized as per Protocol 1)

-

4,4'-diaminodiphenylmethane (DDM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve a stoichiometric amount of this compound and DDM (e.g., a 2:1 molar ratio) in a minimal amount of DMF in a beaker with gentle heating and stirring to obtain a homogeneous resin solution.

-

Pour the resin solution into a pre-heated mold treated with a mold release agent.

-

Place the mold in a vacuum oven to remove the solvent. A typical solvent removal cycle is 80°C for 2 hours, followed by 120°C for 2 hours under vacuum.

-

Initiate the curing process by heating the oven according to the following schedule:

-

150°C for 2 hours (for chain extension via Michael addition).

-

180°C for 2 hours.

-

200°C for 2 hours.

-

Post-cure at 250°C for 4 hours (for homopolymerization and network completion).

-

-

Allow the cured polyimide to cool slowly to room temperature before demolding.

-

The resulting thermoset can then be subjected to characterization tests.

Data Presentation

The thermal and mechanical properties of thermosetting polyimides derived from this compound are highly dependent on the formulation and curing conditions. The following tables summarize typical quantitative data.

Table 1: Thermal Properties of this compound Based Polyimides

| Resin System | Glass Transition Temperature (Tg), °C | 5% Weight Loss Temperature (TGA), °C | Char Yield at 800°C (N₂), % |

| Neat BMI | > 300 | ~450 | ~55 |

| BMI-DDM (2:1 molar ratio) | 280 - 320 | 460 - 480 | 50 - 60 |

| BMI modified with diallyl bisphenol A | > 370 | > 450 | > 50 |

Table 2: Mechanical Properties of this compound Based Polyimides

| Resin System | Flexural Strength, MPa | Flexural Modulus, GPa | Tensile Strength, MPa |

| Neat BMI | 80 - 100 | 3.5 - 4.5 | 40 - 60 |

| BMI-DDM (2:1 molar ratio) | 120 - 150 | 4.0 - 5.0 | 80 - 110 |

| BMI modified with ODA | up to 189.9[1] | ~5.2[1] | Not Reported |

Visualizations

The following diagrams illustrate the key chemical processes and experimental workflows.

References

Application Notes and Protocols for Curing 4,4'-Bis(maleimido)-1,1'-biphenyl with Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the curing of 4,4'-Bis(maleimido)-1,1'-biphenyl, a bismaleimide (BMI) resin, with various aromatic diamines. The primary curing mechanism is a Michael addition reaction, which leads to the formation of a highly cross-linked polyaspartimide network with excellent thermal and mechanical properties. This document outlines the general procedures, specific curing schedules, and expected material properties based on available literature.

Introduction

Bismaleimide resins are a class of thermosetting polymers known for their high thermal stability, excellent mechanical strength, and good dielectric properties. The curing of BMIs with aromatic diamines proceeds through a Michael addition polymerization, a process that does not produce volatile byproducts, making it suitable for the fabrication of void-free composites and thick components. The choice of the aromatic diamine curing agent significantly influences the final properties of the cured polymer, such as its glass transition temperature (Tg), thermal stability, and mechanical toughness.

The core reaction involves the nucleophilic attack of the amine groups of the diamine on the electron-deficient double bonds of the maleimide rings, leading to the formation of an aspartimide linkage and chain extension. Subsequent cross-linking occurs through the homopolymerization of the remaining maleimide groups at elevated temperatures.

Quantitative Data Summary

The following tables summarize the thermal and mechanical properties of polyaspartimides synthesized from various bismaleimides and aromatic diamines. While specific data for this compound is limited in publicly available literature, the data for structurally similar bismaleimides provide a valuable reference for predicting the performance of the target systems.

Table 1: Thermal Properties of Polyaspartimides

| Bismaleimide Monomer | Aromatic Diamine Curing Agent | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) | Char Yield at 700°C (%) |

| 2,2′-dimethyl-4,4′-bis(4-maleimidophenoxy)-biphenyl | 4,4'-Diaminodiphenylmethane | 226 | 426 (in air), 415 (in nitrogen) | Not Reported |

| 2,2′-dimethyl-4,4′-bis(4-maleimidophenoxy)-biphenyl | 4,4'-Diaminodiphenyl ether | 215 | 412 (in air), 405 (in nitrogen) | Not Reported |

| 2,2′-dimethyl-4,4′-bis(4-maleimidophenoxy)-biphenyl | 1,3-Phenylenediamine | 220 | 375 (in air), 357 (in nitrogen) | Not Reported |

| Aromatic Bismaleimide with Ester Groups | 2,2-bis[(4-aminophenoxy)phenyl]propane | 225 | 360 | 54 |

Note: The data presented is based on a structurally similar bismaleimide to this compound. The properties of polymers derived from the target bismaleimide are expected to be in a similar range.[1][2]

Table 2: Mechanical Properties of Bismaleimide Resins Cured with Aromatic Diamines

| Bismaleimide Resin System | Curing Agent | Flexural Strength (MPa) |

| Bismaleimide (Generic) | 4,4'-oxydianiline (ODA) | 189.9 |

| Bismaleimide (Generic) | Uncured (neat resin) | 83.9 |

Note: This data illustrates the significant improvement in mechanical properties upon curing with an aromatic diamine.[3]

Experimental Protocols